molecular formula C18H18N6O3 B2578363 N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1331270-64-4

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2578363
CAS No.: 1331270-64-4
M. Wt: 366.381
InChI Key: OTUSEIPTYQLQGN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS Number: 1331270-64-4) is a synthetic compound known for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, with a molecular weight of 366.4 g/mol. The structure includes an azetidine ring, an oxadiazole moiety, and a pyrimidine derivative, which are significant for its biological activity.

PropertyValue
CAS Number1331270-64-4
Molecular FormulaC18H18N6O3
Molecular Weight366.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study on related oxadiazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrimidine ring in the structure may enhance this activity.

Case Study:
In a comparative study of oxadiazole derivatives, compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine were tested against Candida albicans, showing varying degrees of inhibition zones (IZs), indicating potential as antifungal agents .

Antiviral Activity

The antiviral properties of compounds containing the oxadiazole and pyrimidine structures have been explored in the context of Zika virus (ZIKV) infections. A recent study synthesized a series of 1,2,4-oxadiazole derivatives that demonstrated significant antiviral activity against ZIKV . Although specific data on N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine is limited, the structural similarities suggest potential efficacy.

Anticancer Activity

Emerging research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, pyrimidine derivatives have shown promise in targeting specific cancer pathways . The compound's ability to interact with cellular mechanisms may position it as a candidate for further anticancer studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine. Modifications to the substituents on the oxadiazole and pyrimidine rings can significantly influence its potency and selectivity against various biological targets.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-2-26-14-7-4-3-6-13(14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-5-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSEIPTYQLQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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